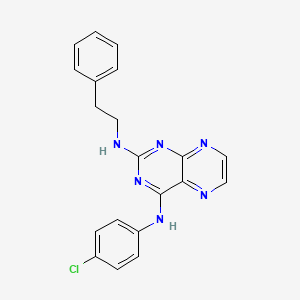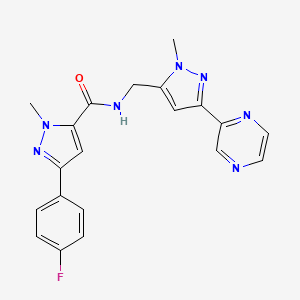![molecular formula C18H20N4O3S2 B2630898 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851980-46-6](/img/structure/B2630898.png)
4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is based on a benzo[d]thiazol-2-yl core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The thiazole ring is substituted at the 2-position with a hydrazinecarbonyl group, which is further substituted with a 4,5-dimethylbenzo[d]thiazol-2-yl group.Scientific Research Applications
DNA Interaction and Anticancer Activity
Compounds structurally related to 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide have been found to interact with DNA and exhibit anticancer activity. For instance, copper(II)-sulfonamide complexes with similar structures have demonstrated DNA binding and cleavage capabilities, genotoxicity, and anticancer effects in both yeast and human tumor cells, inducing cell death predominantly through apoptosis (González-Álvarez et al., 2013).
Antimicrobial Properties
Derivatives of thiazole-containing molecules, similar to the one , have shown significant antimicrobial activity. These compounds have been tested against a range of microorganisms and have demonstrated promising results in inhibiting bacterial and fungal growth (Abdelhamid et al., 2010).
Anti-Candida Effects
Certain hydrazine derivatives of thiazole have been specifically noted for their in vitro anti-Candida activity. Their efficacy against clinical isolates of pathogenic Candida spp. suggests potential utility in treating infections caused by these strains (Secci et al., 2012).
Anti-inflammatory Properties
Research has also explored the use of thiazole derivatives in anti-inflammatory applications. Compounds structurally related to the chemical have been synthesized and evaluated for their anti-inflammatory activity, showing promising results (Yuvaraj et al., 2014).
Anticancer Agents
A series of thiazole and thiadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have been tested against various cancer cell lines and have shown significant anticancer activity, highlighting their potential as therapeutic agents (Ekrek et al., 2022).
UV Protection and Antimicrobial Finishing in Textiles
Thiazole derivatives containing sulfonamide moiety have been used for UV protection and antimicrobial finishing of cotton fabrics. These compounds enhance dyeability and impart functional advantages such as UV protection and antibacterial properties to treated fabrics (Mohamed et al., 2020).
properties
IUPAC Name |
4-[[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-11-5-10-15-16(12(11)2)19-18(26-15)21-20-17(23)13-6-8-14(9-7-13)27(24,25)22(3)4/h5-10H,1-4H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFEWJCPGFEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2630816.png)


![3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2630822.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2630824.png)

![4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2630826.png)
![4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide](/img/structure/B2630827.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2630828.png)
![4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2630829.png)
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2630830.png)
![N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2630832.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2630833.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2630834.png)